molecular formula C19H18N6O2S B2560023 1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1904020-66-1

1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No. B2560023
CAS RN: 1904020-66-1
M. Wt: 394.45
InChI Key: ZYCIRLYBOXXWFU-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Applications

  • Deuterium-Labeled Compounds for Pharmacokinetics : The synthesis of deuterium-labeled compounds, similar in structure to the specified chemical, has been utilized for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. These compounds are crucial for studying drug absorption, distribution, metabolism, and pharmacokinetics, providing insights into the behavior of drug candidates within biological systems (Liang et al., 2020).

Biochemical and Pharmacological Applications

  • Anticancer and PI3K Inhibition : Modification of compounds by the introduction of alkylurea moieties, similar to the target molecule, has led to significant anticancer effects. These modifications have been shown to enhance the antiproliferative activities against human cancer cell lines and reduce acute oral toxicity, suggesting potential as potent PI3K inhibitors and effective anticancer agents with lower toxicity (Wang et al., 2015).

Neuroprotective and Antiparkinsonian Activities

  • Neuroprotective Properties : Compounds structurally related to the query have been evaluated for their neuroprotective properties, particularly in the context of Parkinson's disease. These compounds have shown significant activity in models of neurodegenerative disorders, highlighting their potential in the development of new therapeutic agents for treating such conditions (Azam et al., 2009).

Antimicrobial and Enzyme Inhibition

  • Antimicrobial and Enzyme Inhibitory Activities : A wide range of compounds, including those with urea and thiourea derivatives, have been synthesized and assessed for their antimicrobial and enzyme inhibition capabilities. These studies indicate the versatility of such compounds in developing new antimicrobial agents and exploring their use in inhibiting specific enzymes of interest, potentially leading to novel treatments for various diseases (Hanif et al., 2012).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-27-14-5-2-4-13(10-14)11-20-19(26)21-12-18-23-22-17-8-7-15(24-25(17)18)16-6-3-9-28-16/h2-10H,11-12H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCIRLYBOXXWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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